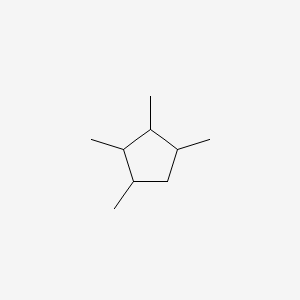

1,2,3,4-Tetramethylcyclopentane

説明

Structure

3D Structure

特性

CAS番号 |

79042-54-9 |

|---|---|

分子式 |

C9H18 |

分子量 |

126.24 g/mol |

IUPAC名 |

1,2,3,4-tetramethylcyclopentane |

InChI |

InChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3 |

InChIキー |

INYXDKODFMWKER-UHFFFAOYSA-N |

正規SMILES |

CC1CC(C(C1C)C)C |

製品の起源 |

United States |

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetramethylcyclopentane

This guide provides a comprehensive overview of the synthetic routes to 1,2,3,4-tetramethylcyclopentane, a saturated hydrocarbon of significant interest in stereochemical and mechanistic studies. The presence of four contiguous chiral centers on the cyclopentane ring gives rise to a number of stereoisomers, making its controlled synthesis a notable challenge and a valuable case study in organic chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of the synthesis and characterization of this molecule.

Introduction: The Stereochemical Complexity and Utility of 1,2,3,4-Tetramethylcyclopentane

1,2,3,4-Tetramethylcyclopentane (C9H18, Molar Mass: 126.24 g/mol ) is a fascinating molecule due to its rich stereoisomerism.[1][2] The relative and absolute configurations of the four methyl groups lead to a variety of diastereomers and enantiomers, each with unique physical and spectroscopic properties. The controlled synthesis of specific stereoisomers is crucial for fundamental studies in conformational analysis, reaction mechanisms, and as chiral building blocks in the synthesis of more complex molecules.

This guide will detail two primary synthetic pathways to 1,2,3,4-tetramethylcyclopentane:

-

A Stereospecific Multi-step Synthesis from 2,3-dimethyl-5-norbornene precursors, which allows for the preparation of specific stereoisomers.

-

A Direct Catalytic Hydrogenation Approach from the unsaturated precursor, 1,2,3,4-tetramethyl-1,3-cyclopentadiene.

Section 1: Stereospecific Synthesis via Oxidative Cleavage of Dimethylnorbornenes

This elegant, albeit lengthy, approach provides excellent stereochemical control, allowing for the synthesis of specific isomers of 1,2,3,4-tetramethylcyclopentane. The general strategy involves the oxidative cleavage of a bicyclic alkene (a dimethylnorbornene) to form a substituted cyclopentane with the desired stereochemistry, followed by reduction of the functional groups to methyl groups.

Overall Synthetic Strategy

The synthesis begins with the Diels-Alder reaction of a substituted cyclopentadiene with an appropriate dienophile to generate the 2,3-dimethyl-5-norbornene scaffold. This is followed by oxidative cleavage of the double bond, typically via ozonolysis, to yield a dimethylcyclopentanedicarboxylic acid. Subsequent reduction of the carboxylic acid functionalities to methyl groups furnishes the target 1,2,3,4-tetramethylcyclopentane.

Caption: Stereospecific synthesis workflow.

Experimental Protocol: Synthesis of cis,cis,cis-1,2,3,4-Tetramethylcyclopentane

The following protocol is adapted from the work of Miller et al. and outlines the synthesis of the all-cis isomer.

Step 1: Ozonolysis of endo-2,3-Dimethyl-5-norbornene

-

A solution of endo-2,3-dimethyl-5-norbornene in a suitable solvent (e.g., methanol or dichloromethane) is cooled to -78 °C.

-

A stream of ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the alkene.

-

The excess ozone is removed by purging with nitrogen or oxygen.

-

A reductive workup is performed by adding an appropriate reducing agent (e.g., zinc dust in acetic acid or dimethyl sulfide) to the cold solution. This cleaves the ozonide and forms the corresponding dicarbonyl compound.

-

After the reaction is complete, the mixture is warmed to room temperature and the solvent is removed under reduced pressure.

Step 2: Oxidation to cis,cis-3,5-Dimethylcyclopentane-1,2-dicarboxylic Acid

-

The crude dicarbonyl compound from the previous step is dissolved in a suitable solvent (e.g., aqueous acetone).

-

A strong oxidizing agent, such as potassium permanganate or Jones reagent, is added portion-wise while maintaining the temperature.

-

The reaction is monitored until the oxidation is complete.

-

The reaction mixture is then worked up to isolate the dicarboxylic acid. This typically involves quenching the excess oxidant, acidifying the solution, and extracting the product into an organic solvent.

Step 3: Reduction of the Dicarboxylic Acid to cis,cis,cis-1,2,3,4-Tetramethylcyclopentane

-

The purified dimethylcyclopentanedicarboxylic acid is reduced to the corresponding diol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

The resulting diol is then converted to the corresponding ditosylate by reaction with p-toluenesulfonyl chloride in pyridine.

-

Finally, the ditosylate is reduced to the target tetramethylcyclopentane using a hydride source, such as lithium aluminum hydride.

Section 2: Direct Synthesis via Catalytic Hydrogenation

A more direct and atom-economical approach to 1,2,3,4-tetramethylcyclopentane is the catalytic hydrogenation of its unsaturated precursor, 1,2,3,4-tetramethyl-1,3-cyclopentadiene. This method is generally high-yielding but may produce a mixture of stereoisomers depending on the catalyst and reaction conditions.

Synthesis of the Precursor: 1,2,3,4-Tetramethyl-1,3-cyclopentadiene

The key starting material for this route is 1,2,3,4-tetramethyl-1,3-cyclopentadiene. A common method for its preparation involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol.[3][4]

Experimental Protocol: Dehydration of 2,3,4,5-Tetramethyl-2-cyclopentenol [4]

-

In a round-bottom flask, 2,3,4,5-tetramethyl-2-cyclopentenol (30 g) is dissolved in diethyl ether (100 mL).[4]

-

A solid acid catalyst, such as a strong acid ion-exchange resin (e.g., Dandong Pearl-H type, 1.5 g), is added to the solution.[4]

-

The mixture is stirred at room temperature (25 °C), and the progress of the reaction is monitored by gas chromatography.[4]

-

Upon completion of the reaction (indicated by the disappearance of the starting alcohol), the solid catalyst is removed by filtration.[4]

-

The catalyst is washed with diethyl ether, and the washings are combined with the filtrate.[4]

-

The solvent is removed by evaporation to yield the crude 1,2,3,4-tetramethyl-1,3-cyclopentadiene.[4]

-

The crude product is purified by vacuum distillation to afford the pure diene as a colorless oil.[4]

Catalytic Hydrogenation to 1,2,3,4-Tetramethylcyclopentane

The final step is the saturation of the double bonds in the cyclopentadiene ring via catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere.

Caption: Direct synthesis via hydrogenation.

General Experimental Protocol: Catalytic Hydrogenation

-

The purified 1,2,3,4-tetramethyl-1,3-cyclopentadiene is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C) is added to the solution.

-

The reaction mixture is placed in a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup).

-

The apparatus is purged with hydrogen gas, and the reaction is allowed to proceed under a positive pressure of hydrogen at room temperature.

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the crude 1,2,3,4-tetramethylcyclopentane.

-

If necessary, the product can be further purified by distillation or chromatography.

Note on Stereoselectivity: The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and the steric hindrance of the substrate. The hydrogen atoms are typically delivered to the less hindered face of the cyclopentadiene ring in a syn-addition manner.

Section 3: Characterization of 1,2,3,4-Tetramethylcyclopentane

The characterization of the synthesized 1,2,3,4-tetramethylcyclopentane and its isomers is crucial for confirming the structure and purity. The following table summarizes key characterization data.

| Property | Value | Source |

| Molecular Formula | C9H18 | [2][5][6] |

| Molecular Weight | 126.24 g/mol | [1][2][6] |

| CAS Number | 79042-54-9 (for the unspecified isomer mixture) | [2][5][6] |

| Appearance | Colorless liquid | |

| Boiling Point | ~142 °C (for 1,2,3,4-tetramethyl-1,3-cyclopentadiene) | [7] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,3,4-tetramethylcyclopentane will show characteristic C-H stretching and bending vibrations for saturated alkanes. The absence of C=C stretching bands confirms the complete hydrogenation of the precursor. The NIST WebBook provides a reference gas-phase IR spectrum.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the different stereoisomers of 1,2,3,4-tetramethylcyclopentane. The mass spectrum will show a molecular ion peak (M+) at m/z = 126 and characteristic fragmentation patterns.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the stereochemistry of the different isomers. The chemical shifts and coupling constants of the methyl and methine protons and carbons will vary depending on their relative orientations (cis or trans).

Conclusion

The synthesis of 1,2,3,4-tetramethylcyclopentane presents an excellent platform for exploring the principles of stereocontrolled synthesis and catalytic hydrogenation. The choice of synthetic route depends on the desired outcome: the multi-step synthesis from dimethylnorbornenes offers precise control over the stereochemistry, while the direct hydrogenation of tetramethylcyclopentadiene provides a more efficient route to a mixture of isomers. Careful characterization using a combination of spectroscopic techniques is essential to confirm the identity and purity of the final product. This guide provides the necessary foundational knowledge and experimental frameworks for researchers to successfully synthesize and study this intriguing molecule.

References

- CN111253201A - Preparation method of 1,2,3,4-tetramethyl-1,3-cyclopentadiene. (URL not available)

- 1,2,3,4-Tetramethylcyclopentane CAS 2532-67-4 - Benchchem. (URL not available)

- 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis - chemicalbook. (URL not available)

- 1,2,3,4-Tetramethyl-cyclopentane - the NIST WebBook. (URL not available)

-

1,2,3,4-Tetramethylcyclopentane | C9H18 | CID 137631 - PubChem - NIH. (URL: [Link])

-

1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Tetramethylcyclopentadiene | C9H14 – Ereztech. (URL: [Link])

-

Hydrogenation of cyclopentadiene on a nickel catalyst - ResearchGate. (URL: [Link])

-

1,2,3,4-Tetramethyl-cyclopentane - the NIST WebBook. (URL: [Link])

-

Catalytic Hydrogenation - Chad's Prep®. (URL: [Link])

-

1,2,3,4-Tetramethylcyclopentane | C9H18 | CID 137631 - PubChem - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3,4-Tetramethylcyclopentane | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111253201A - Preparation method of 1,2,3, 4-tetramethyl-1, 3-cyclopentadiene - Google Patents [patents.google.com]

- 4. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis - chemicalbook [chemicalbook.com]

- 5. Substituent Effects and Mechanistic Insights on the Catalytic Activities of (Tetraarylcyclopentadienone)iron Carbonyl Compounds in Transfer Hydrogenations and Dehydrogenations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE | 4249-10-9 [chemicalbook.com]

- 7. 1,2,3,4-四甲基-1,3-环戊二烯 ~85% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Critical Role of Stereochemistry in Substituted Cycloalkanes

An In-Depth Technical Guide to the Stereoisomers of 1,2,3,4-Tetramethylcyclopentane

In the realms of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a paramount determinant of function. Different stereoisomers of the same molecule can exhibit dramatically different biological activities, pharmacological profiles, and material properties. Substituted cycloalkanes serve as fundamental scaffolds in a vast array of functional molecules, and their conformational and configurational isomers present both challenges and opportunities for molecular design.

This technical guide delves into the stereochemical landscape of 1,2,3,4-tetramethylcyclopentane (C9H18, Molecular Weight: 126.24 g/mol ).[1][2] This seemingly simple molecule, with four methyl groups on adjacent carbons of a five-membered ring, is a rich model system for understanding the principles of stereoisomerism in cyclic compounds.[1] It possesses multiple stereocenters, leading to a complex family of both chiral and achiral (meso) stereoisomers.[1] For researchers, a thorough grasp of these isomers is crucial for interpreting reaction mechanisms, controlling synthetic outcomes, and ultimately, engineering molecules with desired properties.

Part 1: Enumeration and Classification of Stereoisomers

The core of 1,2,3,4-tetramethylcyclopentane's stereochemical complexity lies in the four carbon atoms (C1, C2, C3, and C4) that bear methyl groups. Each of these can be a stereocenter, depending on the substitution pattern of the entire molecule. The relative orientation of these four methyl groups, either pointing 'up' (β) or 'down' (α) relative to the plane of the cyclopentane ring, defines the specific stereoisomer.[1]

To systematically identify all possible isomers, we can denote the orientation of each methyl group sequentially from C1 to C4. This analysis reveals five distinct stereoisomeric structures.

-

All-cis (α,α,α,α): All four methyl groups are on the same face of the ring. This molecule possesses a plane of symmetry passing through C5 and bisecting the C2-C3 bond. Therefore, it is an achiral meso compound.

-

cis,cis,cis,trans (α,α,α,β): Three methyl groups are on one face, and one is on the opposite face. This arrangement lacks any plane of symmetry or center of inversion, rendering it chiral . It exists as a pair of enantiomers.

-

cis,trans,cis,trans (α,α,β,β): The methyl groups at C1/C2 are cis, and the groups at C3/C4 are cis, but the C2/C3 relationship is trans. This isomer is also chiral and exists as a pair of enantiomers.

-

cis,trans,trans,cis (α,β,β,α): This isomer has a plane of symmetry that passes through the C5-H bond and bisects the C1-C4 and C2-C3 bonds. Consequently, it is an achiral meso compound.

-

trans,cis,trans,trans (α,β,α,α): This arrangement is equivalent to the (α,α,α,β) isomer through ring rotation and renumbering.

-

cis,cis,trans,trans (α,α,β,β): This describes the same molecule as the cis,trans,cis,trans isomer.[1][3]

Through careful analysis of symmetry, we can conclude there are a total of five unique stereoisomers: three meso compounds and one pair of enantiomers.

Caption: Logical workflow for classifying the stereoisomers.

Part 2: Summary of Stereoisomers

The distinct stereoisomers are most clearly defined by the relative up/down arrangement of the four methyl groups.

| Isomer Description | IUPAC Name Example | Chirality |

| All four methyl groups are cis. | (1r,2r,3r,4r)-1,2,3,4-Tetramethylcyclopentane | Meso |

| Three methyl groups are cis, one is trans. | (1r,2r,3r,4s)-1,2,3,4-Tetramethylcyclopentane | Chiral |

| Methyl groups at C1/C2 and C3/C4 are cis, but the C2/C3 relationship is trans. | (1r,2r,3s,4s)-1,2,3,4-Tetramethylcyclopentane | Meso |

| Methyl groups at C1/C4 are cis, but C1/C2 and C3/C4 are trans. | (1r,2s,3s,4r)-1,2,3,4-Tetramethylcyclopentane | Meso |

Note: The 'r' and 's' designators in the IUPAC names are used to define the relative stereochemistry for a meso compound or one enantiomer of a chiral pair.

Part 3: Synthetic and Separation Strategies

In a laboratory or industrial setting, the synthesis of substituted cyclopentanes often results in a mixture of stereoisomers.[4] The ability to isolate a single, pure stereoisomer is paramount for any application in drug development.

Synthetic Approaches

A plausible and efficient route to synthesize these compounds involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as 1,2,3,4-tetramethylcyclopentadiene.[1]

-

Mechanism Insight: The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions (temperature, pressure, solvent) can profoundly influence the diastereoselectivity of the hydrogenation. The hydrogen atoms typically add to the less sterically hindered face of the double bond, but the flexibility of the cyclopentene ring and the directing effects of the existing methyl groups can lead to the formation of multiple diastereomers. Achieving high diastereoselectivity often requires extensive optimization of these parameters.

Separation of Stereoisomers

The separation of the resulting isomeric mixture is a critical downstream process. The strategy hinges on the relationship between the isomers.

-

Diastereomer Separation: Diastereomers, which include the meso compounds and the enantiomeric pair relative to the meso compounds, have different physical properties (e.g., boiling point, solubility, polarity).[1] This distinction is the bedrock of their separation. Standard chromatographic techniques are highly effective.

-

Enantiomer Separation (Chiral Resolution): Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging.[1] This requires a chiral environment, typically achieved through chiral chromatography (using a chiral stationary phase) or by derivatizing the enantiomers with a chiral resolving agent to form diastereomeric salts that can then be separated by conventional methods.

Caption: General workflow for the separation of stereoisomers.

Experimental Protocol: Separation of Diastereomers by HPLC

This protocol provides a generalized framework for separating diastereomeric mixtures of 1,2,3,4-tetramethylcyclopentane, adapted from methodologies used for similar substituted cycloalkanes.[4]

-

System Preparation:

-

Chromatograph: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a refractive index (RI) detector.

-

Stationary Phase: A normal-phase silica gel column is chosen due to its ability to effectively separate isomers based on small differences in polarity and steric interactions with the silica surface.

-

Mobile Phase: A non-polar solvent system, typically a mixture of hexane and a slightly more polar modifier like ethyl acetate or isopropanol. The low polarity of the target molecules necessitates a predominantly non-polar mobile phase.

-

-

Method Development (Optimization):

-

Rationale: The goal is to find a mobile phase composition that provides the optimal balance between resolution and analysis time.

-

Procedure: Begin with a mobile phase of 100% hexane. Inject a small amount of the isomeric mixture. If all isomers co-elute, incrementally add the polar modifier (e.g., in 0.5% steps) to the mobile phase. This increases the eluting power of the solvent, causing the more polar isomers (those with more exposed methyl groups) to elute faster. The optimal solvent ratio is the one that achieves baseline separation of the diastereomeric peaks.

-

-

Preparative Separation:

-

Once the analytical method is optimized, scale up to a preparative column with a larger diameter.

-

Inject larger quantities of the mixture and collect the fractions corresponding to each separated peak.

-

Evaporate the solvent from each collected fraction to yield the isolated, pure diastereomers.

-

-

Purity Analysis:

-

Re-inject a small sample of each collected fraction into the HPLC under the optimized analytical conditions to confirm its purity.

-

Part 4: Spectroscopic Characterization

Distinguishing between the isolated stereoisomers requires powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for this purpose, as it provides detailed information about the chemical environment and spatial arrangement of atoms.[1]

-

¹H NMR Spectroscopy: The chemical shifts of the methyl protons and the methine protons on the ring are highly sensitive to their local environment.

-

Causality: Methyl groups in a sterically crowded environment (e.g., cis to two other methyl groups) will experience different magnetic shielding compared to less crowded methyl groups. This results in distinct chemical shifts for each non-equivalent methyl group. The coupling constants (J-values) between adjacent protons on the ring can also provide crucial information about their dihedral angles, helping to confirm their cis or trans relationship.

-

-

¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule, which is dictated by the molecule's symmetry.

-

Example: A meso compound with a plane of symmetry will show fewer ¹³C signals than a chiral isomer, where every carbon atom may be in a unique chemical environment. For instance, the all-cis meso isomer would exhibit only three signals for the ring carbons due to symmetry, whereas a chiral isomer could show up to five distinct signals for the cyclopentane ring carbons.[5]

-

Conclusion

1,2,3,4-Tetramethylcyclopentane serves as an exemplary model for the intricate world of stereoisomerism in cyclic systems. Its five distinct stereoisomers—a set of three meso compounds and one enantiomeric pair—arise from the varied spatial arrangements of its four methyl substituents. For professionals in drug discovery and chemical sciences, a deep understanding of the principles governing the existence, synthesis, separation, and characterization of these isomers is not merely academic; it is a fundamental requirement for the rational design and production of stereochemically pure molecules. The methodologies outlined in this guide, from predictive symmetry analysis to practical separation workflows, provide a robust framework for navigating the complexities of stereochemistry in molecular development.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2,3,4-Tetramethylcyclopentane | C9H18 | CID 137631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetramethyl-cyclopentane [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]

An In-Depth Technical Guide to the Chemical Structure of 1,2,3,4-Tetramethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetramethylcyclopentane, a saturated hydrocarbon with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol , serves as a significant model system in stereochemistry and conformational analysis.[1][2] The presence of four chiral centers on the cyclopentane ring gives rise to a fascinating array of stereoisomers, each with unique three-dimensional arrangements and physicochemical properties.[1] Understanding the intricate relationship between the spatial orientation of the four methyl groups and the inherent flexibility of the five-membered ring is paramount for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive exploration of the structural nuances of 1,2,3,4-tetramethylcyclopentane, delving into its stereoisomerism, conformational landscape, spectroscopic characterization, and synthetic methodologies.

Stereoisomerism: A Systematic Analysis

The four chiral carbons (C1, C2, C3, and C4) in 1,2,3,4-tetramethylcyclopentane lead to the theoretical possibility of 2⁴ = 16 stereoisomers. However, due to elements of symmetry in certain configurations, the actual number of unique stereoisomers is lower. These isomers can be categorized into enantiomeric pairs (chiral molecules) and meso compounds (achiral molecules with chiral centers). The relative orientation of the methyl groups is described using cis (on the same side of the ring) and trans (on opposite sides of the ring) nomenclature, or the α (below the plane) and β (above the plane) designation.[1]

A systematic enumeration of the possible stereoisomers reveals the following distinct structures:

-

Chiral Pairs (Enantiomers): These isomers lack a plane of symmetry and are non-superimposable mirror images of each other.

-

Meso Compounds: These isomers possess an internal plane of symmetry, rendering them achiral despite the presence of stereocenters.[3]

The interplay of these stereochemical relationships is crucial for understanding the molecule's behavior in chiral environments, a key consideration in drug development and asymmetric synthesis.

Caption: Classification of 1,2,3,4-tetramethylcyclopentane stereoisomers.

Conformational Analysis: The Puckered World of a Substituted Cyclopentane

Unlike the more rigid cyclohexane ring, the cyclopentane ring is highly flexible and exists in a continuous state of dynamic motion known as pseudorotation. To alleviate torsional strain from eclipsed C-H bonds in a planar conformation, the ring puckers into two primary, low-energy conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry) .[1] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair conformation, three carbons are coplanar, with the other two displaced on opposite sides of the plane.[1]

The introduction of four methyl groups has a profound impact on this conformational equilibrium. The stability of a given conformer for a specific stereoisomer is determined by the minimization of steric interactions between the methyl groups. These interactions include:

-

1,2-Diaxial-like Interactions: Steric strain between adjacent, pseudo-axial methyl groups.

-

1,3-Diaxial-like Interactions: Steric strain between methyl groups in a 1,3-pseudo-axial relationship.

The relative stereochemistry (cis or trans) of the methyl groups dictates which conformation will be the most stable. For instance, an isomer with multiple cis methyl groups will likely adopt a conformation that places these bulky groups in pseudo-equatorial positions to minimize steric hindrance.

Caption: Conformational landscape of the cyclopentane ring.

Spectroscopic Characterization: Elucidating Structure with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of 1,2,3,4-tetramethylcyclopentane isomers.[1] Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the differentiation of diastereomers and, in some cases, the characterization of conformational preferences.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers can be complex due to the small differences in chemical shifts and spin-spin coupling between the numerous protons. However, key features to analyze include:

-

Chemical Shifts (δ): The chemical shifts of the methyl protons and the ring protons are influenced by the stereochemistry. Protons in sterically crowded environments will typically be deshielded and appear at a higher chemical shift.

-

Spin-Spin Coupling (J): The coupling constants between adjacent protons on the cyclopentane ring are dependent on the dihedral angle between them. This relationship can provide valuable insights into the predominant conformation of the ring.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is particularly powerful for distinguishing between stereoisomers based on the number of unique carbon signals. The symmetry of each isomer directly dictates the number of resonances observed in its ¹³C NMR spectrum.

| Stereoisomer Symmetry | Expected Number of ¹³C Signals |

| Asymmetric (Chiral) | 9 (all carbons are unique) |

| C₂ Symmetry | 5 |

| Cₛ Symmetry | 5 |

Table 1: Predicted number of ¹³C NMR signals based on molecular symmetry.

Synthetic Approaches: Accessing the Stereoisomers

The synthesis of specific stereoisomers of 1,2,3,4-tetramethylcyclopentane often relies on stereocontrolled reactions. A common and effective method is the catalytic hydrogenation of a corresponding unsaturated precursor, such as 1,2,3,4-tetramethylcyclopentadiene.[1] The diastereoselectivity of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions.

Experimental Protocol: Diastereoselective Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of 1,2,3,4-tetramethylcyclopentane via the hydrogenation of 1,2,3,4-tetramethylcyclopentadiene. The specific stereochemical outcome will depend on the starting diene isomer and the reaction conditions.

Materials:

-

1,2,3,4-Tetramethylcyclopentadiene

-

Palladium on carbon (Pd/C, 10 wt%) or Platinum(IV) oxide (PtO₂)

-

Ethanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas (high purity)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Reactor Setup: In a high-pressure reactor, add 1,2,3,4-tetramethylcyclopentadiene (1.0 eq) and the chosen solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 0.05 eq) to the solution.

-

Purging: Seal the reactor and purge with nitrogen gas several times to remove any oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by observing the hydrogen uptake.

-

Workup: Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or chromatography to isolate the desired stereoisomer(s) of 1,2,3,4-tetramethylcyclopentane.

Caption: General workflow for the synthesis of 1,2,3,4-tetramethylcyclopentane.

Conclusion

The chemical structure of 1,2,3,4-tetramethylcyclopentane presents a rich and complex landscape for stereochemical and conformational exploration. The interplay between the four methyl substituents and the flexible cyclopentane ring dictates the existence of multiple stereoisomers, each with a unique and dynamic three-dimensional structure. A thorough understanding of these structural features, aided by powerful analytical techniques like NMR spectroscopy and guided by stereoselective synthetic methods, is essential for leveraging this molecule and its derivatives in advanced chemical research and development.

References

-

NIST. 1,2,3,4-Tetramethyl-cyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

DTIC. Identification of the stereoisomers of 1,2,3,4-tetramethyl. Defense Technical Information Center. [Link]

-

askIITians. is cis 1,2,3,4 tetramethyl cyclohexane meso compound or chiral?. [Link]

-

PubChem. 1,2,3,4-Tetramethylcyclopentane. National Center for Biotechnology Information. [Link]

-

NIST. 1α,2β,3α,4β-Tetramethylcyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NIST. cis,trans,cis,cis-1,2,3,4-Tetramethylcyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NC State University Libraries. 3.7 Meso Compounds – Fundamentals of Organic Chemistry. [Link]

-

Chemistry Steps. Cis and Trans Isomers. [Link]

-

NIST. Cyclopentane, 1,1,3,4-tetramethyl-, trans-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NIST. cis,trans,cis-1,2,4-Trimethylcyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NIST. 1,2,3,4-Tetramethyl-cyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Ereztech. 1,2,3,4-Tetramethyl- 1,3-cyclopentadiene, mixed isomers. [Link]

-

NIST. 1,1,2,3-tetramethylcyclopentane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

PubChem. 1,1,3,4-Tetramethylcyclopentane. National Center for Biotechnology Information. [Link]

-

PubChem. cis-1,1,2,3-Tetramethyl-cyclopentane. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2,3,4-Tetramethylcyclohexane. National Center for Biotechnology Information. [Link]

- Google Patents.

Sources

The Discovery and Stereochemical Landscape of Tetramethylcyclopentane Isomers: A Technical Guide for Researchers

Introduction: The Enduring Significance of the Cyclopentane Scaffold

The cyclopentane ring, a fundamental carbocyclic structure, is a recurring motif in a vast array of natural products, pharmaceuticals, and high-performance materials.[1] Its inherent conformational flexibility, which allows for a diverse presentation of substituents in three-dimensional space, makes it a privileged scaffold in medicinal chemistry and drug design.[2][3][4] This technical guide delves into the fascinating world of tetramethylcyclopentane isomers, a seemingly simple class of molecules that encapsulates key principles of stereochemistry, conformational analysis, and synthetic strategy. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis and characterization of these isomers provides a valuable intellectual toolkit for the design and construction of more complex molecular architectures.

This guide will navigate the historical discovery of these isomers, detail the primary synthetic methodologies for their preparation, and provide a comprehensive overview of the analytical techniques used for their characterization. We will explore the causal relationships behind experimental choices, offering insights into how specific reaction conditions can be manipulated to achieve desired stereochemical outcomes.

Navigating the Isomeric Maze: A Structural Overview

The seemingly simple molecular formula C9H18 for tetramethylcyclopentane belies a significant degree of isomeric complexity. The substitution pattern of the four methyl groups on the five-membered ring gives rise to several constitutional isomers, each with the potential for multiple stereoisomers. The primary constitutional isomers of interest are:

-

1,1,2,2-Tetramethylcyclopentane

-

1,1,3,3-Tetramethylcyclopentane

-

1,2,3,4-Tetramethylcyclopentane

-

1,1,2,3-Tetramethylcyclopentane

-

1,1,2,4-Tetramethylcyclopentane

Of these, 1,2,3,4-tetramethylcyclopentane is particularly rich in stereoisomers due to the presence of four chiral centers, leading to a variety of diastereomers and enantiomers.[2] The stereochemistry of these isomers is typically described using cis and trans notation relative to the plane of the cyclopentane ring.

Historical Perspectives on the Synthesis of Substituted Cycloalkanes

The journey to synthesize specifically substituted cycloalkanes has been a long and intellectually stimulating one. Early work on the reduction of benzene in the 19th century unexpectedly led to the formation of methylcyclopentane, highlighting the propensity for ring contraction and rearrangement reactions.[5] The deliberate synthesis of cycloalkanes gained momentum with methods like the Freund reaction, an intramolecular Wurtz-type coupling of dihalides, and the Dieckmann condensation for the formation of cyclic ketones which could then be reduced.[6] These foundational methods paved the way for the more controlled and stereoselective syntheses that are employed today.

While the exact first synthesis of each individual tetramethylcyclopentane isomer is not always clearly documented in a single seminal paper, their preparation generally emerged from broader investigations into the alkylation of cycloalkanes and the hydrogenation of unsaturated precursors.

Modern Synthetic Strategies for Tetramethylcyclopentane Isomers

The contemporary synthesis of tetramethylcyclopentane isomers primarily relies on two powerful strategies: the catalytic hydrogenation of tetramethylcyclopentadiene precursors and the exhaustive methylation of cyclopentanone derivatives. The choice of method is dictated by the desired substitution pattern and stereochemistry.

Catalytic Hydrogenation of Tetramethylcyclopentadienes

This method is particularly effective for the synthesis of vicinally substituted isomers like 1,2,3,4-tetramethylcyclopentane. The general workflow involves the preparation of a tetramethylcyclopentadiene intermediate, followed by its reduction.

Caption: General workflow for the synthesis of 1,2,3,4-tetramethylcyclopentane via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 1,2,3,4-Tetramethylcyclopentadiene

Materials:

-

1,2,3,4-Tetramethylcyclopentadiene

-

Ethanol or Acetic Acid (solvent)

-

Platinum(IV) oxide (Adams' catalyst) or Palladium on Carbon (Pd/C)[7]

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

In a high-pressure reaction vessel, dissolve 1,2,3,4-tetramethylcyclopentadiene in a suitable solvent such as ethanol or acetic acid.

-

Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Pd/C).

-

Seal the vessel and purge with nitrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Agitate the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, as indicated by a drop in pressure.

-

Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude tetramethylcyclopentane.

-

Purify the product by fractional distillation or preparative gas chromatography to separate the different stereoisomers.

Causality Behind Experimental Choices:

-

Catalyst Selection: Platinum and palladium are highly effective catalysts for the hydrogenation of carbon-carbon double bonds.[3][8] The choice between them can influence the stereoselectivity of the reaction. The catalyst surface provides a template for the syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond.[7] The steric hindrance of the methyl groups on the cyclopentadiene ring will influence how the molecule adsorbs onto the catalyst surface, thereby directing the stereochemical outcome.

-

Solvent: Ethanol and acetic acid are common solvents for hydrogenation as they are relatively inert under the reaction conditions and can dissolve both the substrate and the hydrogen gas to some extent.

-

Pressure and Temperature: Higher pressures of hydrogen increase the rate of reaction. The reaction is typically exothermic, so it is often run at or near room temperature to control the reaction rate and prevent side reactions.

Exhaustive Alkylation of Cyclopentanone

This approach is well-suited for the synthesis of isomers with geminal methyl groups, such as 1,1,3,3-tetramethylcyclopentane. The strategy involves the repeated deprotonation of a cyclopentanone derivative to form an enolate, followed by quenching with a methylating agent.

Caption: Synthetic pathway for 1,1,3,3-tetramethylcyclopentane via exhaustive alkylation of cyclopentanone.

Experimental Protocol: Synthesis of 1,1,3,3-Tetramethylcyclopentane

Materials:

-

Cyclopentanone

-

Methyl iodide (MeI)[9]

-

Potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH)

-

Acetone or Tetrahydrofuran (THF) (solvent)

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol (solvent for reduction)

Procedure:

-

Dimethylation: In a round-bottom flask, dissolve cyclopentanone in acetone. Add an excess of potassium carbonate and methyl iodide. Reflux the mixture until the starting material is consumed (monitored by GC-MS). This will primarily yield 2,2-dimethylcyclopentanone. Purify by distillation.

-

Second Dimethylation: For the second methylation, a stronger base is typically required. In a separate flask under an inert atmosphere, suspend sodium hydride in dry THF. Cool the mixture in an ice bath and slowly add the 2,2-dimethylcyclopentanone. Allow the mixture to stir until hydrogen evolution ceases. Add an excess of methyl iodide and allow the reaction to proceed. This will yield 2,2,4,4-tetramethylcyclopentanone. Purify by distillation.

-

Wolff-Kishner Reduction: To a flask containing diethylene glycol and potassium hydroxide, add the 2,2,4,4-tetramethylcyclopentanone and hydrazine hydrate. Heat the mixture to reflux to remove the water and hydrazine, then continue to reflux at a higher temperature to effect the reduction of the ketone to the alkane.

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with a low-boiling hydrocarbon solvent (e.g., pentane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent by distillation. Purify the resulting 1,1,3,3-tetramethylcyclopentane by fractional distillation.

Causality Behind Experimental Choices:

-

Base Selection: For the first methylation, a relatively weak base like potassium carbonate is sufficient to deprotonate the more acidic α-protons of cyclopentanone. For the second methylation of the less acidic α-protons of 2,2-dimethylcyclopentanone, a much stronger base like sodium hydride is necessary to generate the enolate in a sufficient concentration.

-

Methylating Agent: Methyl iodide is a highly effective and reactive methylating agent for SN2 reactions with enolates.[9]

-

Reduction Method: The Wolff-Kishner reduction is a classic and robust method for the deoxygenation of ketones that are stable to strong basic conditions. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is an alternative under acidic conditions, but the Wolff-Kishner is often preferred for its milder workup.

Spectroscopic Characterization of Tetramethylcyclopentane Isomers

The differentiation of the various tetramethylcyclopentane isomers relies heavily on a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an invaluable tool for separating the different isomers based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrum of each separated isomer provides crucial information about its molecular weight and fragmentation pattern.

Fragmentation Patterns:

The fragmentation of cycloalkanes in the mass spectrometer is characterized by the loss of small alkyl and alkenyl fragments.[10] For tetramethylcyclopentanes, the molecular ion peak (M+) at m/z = 126 is often observed. Key fragmentation pathways include:

-

Loss of a methyl group (-CH₃): This results in a prominent peak at m/z = 111.

-

Loss of an ethyl group (-C₂H₅): This leads to a peak at m/z = 97.

-

Ring opening followed by fragmentation: This can lead to a complex series of peaks corresponding to smaller carbocations.

The relative intensities of these fragment ions can provide clues to the substitution pattern. For example, isomers with gem-dimethyl groups (e.g., 1,1,3,3-tetramethylcyclopentane) may show a more pronounced loss of a methyl group.

| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 1,1,2,2-Tetramethylcyclopentane | 126 | 111, 97, 83, 69 |

| 1,1,3,3-Tetramethylcyclopentane | 126 | 111, 97, 83, 70 |

| 1,2,3,4-Tetramethylcyclopentane | 126 | 111, 97, 83, 69 |

Note: The relative intensities of these fragments will vary between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation and stereochemical assignment of tetramethylcyclopentane isomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, coupling constants, and symmetry.

¹H NMR Spectroscopy:

The chemical shifts of the methyl and ring protons are influenced by their local electronic environment and stereochemical relationships. In general:

-

Methyl protons typically resonate in the upfield region (δ 0.8-1.2 ppm). The chemical shift will vary depending on whether the methyl group is axial or equatorial in the preferred conformation and its relationship to other methyl groups.

-

Ring protons (methine and methylene) resonate further downfield (δ 1.2-2.0 ppm).

The multiplicity of the signals (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, as described by the n+1 rule. For example, a methine proton adjacent to two other protons will appear as a triplet.

¹³C NMR Spectroscopy:

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. A highly symmetrical isomer will have fewer signals than a less symmetrical one.

-

Methyl carbons typically appear in the range of δ 10-30 ppm.

-

Ring carbons (methine and methylene) resonate between δ 25-55 ppm.

Example: Differentiating 1,1,3,3- and 1,2,3,4-Tetramethylcyclopentane

-

1,1,3,3-Tetramethylcyclopentane: Due to its high symmetry (a plane of symmetry passing through C2, C5, and bisecting the C3-C4 bond), we would expect to see only three signals in the ¹³C NMR spectrum: one for the four equivalent methyl carbons, one for the two equivalent gem-dimethyl substituted carbons (C1 and C3), and one for the three equivalent methylene carbons (C2, C4, and C5). In the ¹H NMR spectrum, we would expect a singlet for the twelve equivalent methyl protons and two multiplets for the six ring protons.[11]

-

A specific stereoisomer of 1,2,3,4-Tetramethylcyclopentane: A less symmetrical stereoisomer, such as the cis,trans,cis-isomer, would exhibit more signals in both the ¹H and ¹³C NMR spectra due to the lower symmetry and different chemical environments of the methyl and ring carbons.

| Isomer | Expected ¹³C NMR Signals | Key ¹H NMR Features |

| 1,1,3,3-Tetramethylcyclopentane | 3 | One singlet for methyl protons. |

| A stereoisomer of 1,2,3,4-Tetramethylcyclopentane | Potentially up to 9 | Multiple signals for methyl and ring protons, with complex coupling patterns. |

Applications in Research and Development

While tetramethylcyclopentane isomers themselves may not have widespread direct applications, they serve as crucial model compounds and their derivatives are of significant interest in several fields.

High-Density Fuels

Highly branched and cyclic alkanes are desirable components of high-octane gasoline and jet fuels due to their favorable combustion properties.[12] Tetramethylcyclopentane isomers, with their compact structure and high degree of branching, have been investigated as potential high-density fuel additives. Their high volumetric energy density makes them attractive for applications where space is a critical constraint.

Drug Discovery and Medicinal Chemistry

The cyclopentane scaffold is a common feature in many biologically active molecules, including a number of antiviral drugs.[2][4] By replacing the ribose sugar of a nucleoside with a cyclopentane or cyclopentene ring, medicinal chemists can create carbocyclic nucleoside analogs that are often more resistant to metabolic degradation. The stereochemical arrangement of substituents on the cyclopentane ring is critical for binding to the target enzyme, such as viral reverse transcriptase or neuraminidase.[2][4] The synthesis and study of various tetramethylcyclopentane isomers help to build a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these drugs.

Conclusion

The tetramethylcyclopentane isomers, while structurally simple, offer a rich landscape for the exploration of fundamental concepts in organic chemistry. From the historical development of synthetic methods for cycloalkanes to the modern-day application of stereoselective synthesis and advanced spectroscopic analysis, these molecules continue to be relevant to researchers in both academic and industrial settings. A thorough understanding of their synthesis, stereochemistry, and characterization provides a solid foundation for the design and development of novel molecules with applications ranging from advanced fuels to life-saving pharmaceuticals.

References

-

The Curiously Intertwined Histories of Benzene and Cyclohexane. (1996). ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Cycloalkane. Retrieved from [Link]

- Rylander, P. N. (1967).

-

ChemTalk. (2023). Catalytic Hydrogenation. Retrieved from [Link]

-

LibreTexts. (2021). 5.2: Catalytic Hydrogenation. Retrieved from [Link]

-

Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749-757. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and interpretation. Retrieved from [Link]

-

Beaudry, C. M., et al. (2017). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Tetrahedron, 73(33), 4845-4873. [Link]

-

NIST. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. Retrieved from [Link]

-

Institute of Pharmacy Technology, Salipur. (n.d.). CYCLO-ALKANES. Retrieved from [Link]

-

NIST. (n.d.). 1α,2β,3α,4β-Tetramethylcyclopentane. Retrieved from [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Cyclopentenone: A special moiety for anticancer drug design. Retrieved from [Link]

-

PubMed. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3,3-Tetramethylcyclopentane. Retrieved from [Link]

-

Johnson Matthey Technology Review. (1957). Platinum Metals as Hydrogenation Catalysts. Retrieved from [Link]

-

Chegg. (2013). Consider the expected 1H NMR spectrum of 1,1,3,3-tetramethylcyclopentane. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetramethylcyclopentane. Retrieved from [Link]

-

YouTube. (2021). Conformational Isomerism in Cyclic Compounds | Conformers in Cyclopropane, Cyclobutane, Cyclopentane. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methyl Iodide. Retrieved from [Link]

-

Scribd. (n.d.). Conformational Analysis of Cyclopentane. Retrieved from [Link]

-

NIST. (n.d.). 1,1,2,2-tetramethylcyclopentane. Retrieved from [Link]

-

Elsevier. (2012). Catalytic Hydrogenation over Platinum Metals. Retrieved from [Link]

-

ResearchGate. (2015). Stereoselective synthesis and molecular modeling of chiral cyclopentanes. Retrieved from [Link]

-

NIST. (n.d.). 1,1,2,3-tetramethylcyclopentane. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). cis-1,1,3,4-Tetramethylcyclopentane. Retrieved from [Link]

- Google Patents. (n.d.). WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds.

-

Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two.... Retrieved from [Link]

-

ResearchGate. (2017). PLATINUM METALS IN CATALYTIC HYDROGENATION. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-1,1,3,3-tetramethylcyclopentane. Retrieved from [Link]

-

Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

-

ResearchGate. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Retrieved from [Link]

-

Quora. (2020). What are the elements that make up the compound gasoline (octane)?. Retrieved from [Link]

- Google Patents. (n.d.). US3782911A - High octane gasoline components.

- Google Patents. (n.d.). EP0734429B1 - Use of tertiary-hexyl methyl ether as a motor gasoline additive.

-

LECO. (n.d.). Rapid Qualitative GC-TOFMS Analysis of Unleaded Gasoline. Retrieved from [Link]

-

RSC Publishing. (1983). Alkali-methyl iodide reactions. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, 1,1,2,4-tetramethyl. Retrieved from [Link]

Sources

- 1. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 2. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iptsalipur.org [iptsalipur.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Mass spectrometric study of aromatic derivatives of cycloalkanes and cycloalkanols | NIST [nist.gov]

- 10. english.gyig.cas.cn [english.gyig.cas.cn]

- 11. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Preliminary Investigation of Tetramethylated Cyclopentanes

Abstract

The cyclopentane motif is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of multiple methyl groups, specifically creating a tetramethylated core, imparts profound effects on the molecule's physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preliminary investigation of tetramethylated cyclopentanes. We will explore the foundational principles behind their conformational rigidity, detail robust synthetic strategies for their construction, outline rigorous characterization methodologies, and discuss their potential as privileged scaffolds in medicinal chemistry. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this unique chemical space.

The Core Directive: Why Tetramethylate a Cyclopentane Scaffold?

The unsubstituted cyclopentane ring is conformationally flexible, rapidly interconverting between envelope and half-chair forms.[2] This flexibility can be a liability in rational drug design, where a well-defined three-dimensional structure is often required for potent and selective binding to a biological target. The introduction of gem-dimethyl groups, particularly in a 1,1,3,3-arrangement, serves as a powerful conformational lock.

This phenomenon, an extension of the Thorpe-Ingold effect, arises from steric hindrance. The bulky methyl groups compress the internal bond angles, restricting the puckering of the five-membered ring and favoring a more rigid, predictable conformation.[2][3] This pre-organization of the scaffold minimizes the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity. Furthermore, the increased lipophilicity imparted by the methyl groups can enhance cell permeability and metabolic stability, crucial parameters for drug candidates.

Caption: Conformational locking of the cyclopentane ring via gem-dimethyl substitution.

Synthetic Strategies for Core Construction

The construction of a tetrasubstituted, sterically hindered cyclopentane ring requires robust and efficient synthetic methodologies. Two powerful approaches are Ring-Closing Metathesis (RCM) and the Pauson-Khand Reaction (PKR).

Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming cyclic alkenes from an acyclic diene precursor.[4][5] The reaction is driven by the formation of a stable cyclic olefin and the release of volatile ethylene gas.[5] This strategy is particularly effective for creating highly substituted rings that might be challenging to access through traditional cyclization methods.[6]

-

Substrate Preparation: Synthesize the acyclic diene precursor, 2,2,6,6-tetramethyl-4-oxa-1,8-nonadiene, through standard etherification procedures. The gem-dimethyl groups are installed early to ensure their presence in the final scaffold.

-

Degassing: Dissolve the diene precursor in anhydrous, degassed dichloromethane (DCM) in a Schlenk flask. Bubble argon through the solution for 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: To the stirred solution, add a solution of Grubbs' Second-Generation Catalyst (typically 1-5 mol%) in a small volume of degassed DCM via syringe under a positive pressure of argon.

-

Reaction Monitoring: Heat the reaction to reflux (approx. 40°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material and the appearance of the product spot/peak.

-

Quenching and Workup: Upon completion (typically 2-12 hours), cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes. Concentrate the mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the tetramethylated cyclopentene derivative.

-

Reduction (Optional): The resulting cyclopentene can be hydrogenated using a catalyst like Palladium on Carbon (Pd/C) in a methanol or ethyl acetate solvent under a hydrogen atmosphere to yield the saturated tetramethylated cyclopentane.

Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[7][8] This reaction is typically mediated by a cobalt-carbonyl complex and is highly effective for the rapid construction of functionalized five-membered rings.[9][10]

Caption: Key synthetic workflows for constructing tetramethylated cyclopentane cores.

Rigorous Structural Characterization

Unambiguous structural confirmation is paramount. A multi-platform analytical approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the comprehensive characterization of novel tetramethylated cyclopentanes.[11][12]

| Analytical Technique | Purpose & Rationale | Expected Observations for a 1,1,3,3-Tetramethylcyclopentane Derivative |

| High-Resolution MS (HRMS) | Provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.[12] | A molecular ion peak corresponding to the calculated exact mass of the target compound, confirming the correct molecular formula. |

| ¹H NMR Spectroscopy | Determines the proton environment and connectivity. The rigidity of the ring can lead to complex splitting patterns and diastereotopic protons, providing rich conformational information. | Four distinct singlets for the methyl groups (due to their unique chemical environments). Complex multiplets for the methylene protons on the ring, likely showing non-first-order splitting due to restricted rotation. |

| ¹³C NMR Spectroscopy | Identifies the number and types of carbon atoms (CH₃, CH₂, CH, C). The chemical shifts are highly sensitive to the local electronic and steric environment. | Two distinct signals for the quaternary carbons bearing the gem-dimethyl groups. Signals for the ring methylene carbons and any functionalized carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms. COSY shows ¹H-¹H couplings. HSQC correlates protons directly to their attached carbons. HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which is critical for piecing together the molecular framework.[13][14] | COSY correlations will confirm the connectivity of the ring protons. HSQC will assign each proton signal to its corresponding carbon. HMBC will show correlations from methyl protons to the quaternary and adjacent ring carbons, confirming the substitution pattern. |

Applications in Drug Discovery: A Privileged Scaffold

The tetramethylated cyclopentane core should be regarded as a privileged scaffold for drug discovery.[15] Its rigid nature allows for the precise positioning of pharmacophoric groups, while its lipophilicity can aid in traversing cellular membranes. Cyclopentane analogs have shown promise as inhibitors of essential bacterial enzymes like MraY, highlighting their potential in developing new antibiotics.[1]

Case Study: Biological Evaluation of Cyclopentane-Based MraY Inhibitors

To illustrate the process, consider the evaluation of cyclopentane-based analogs as inhibitors of the MraY translocase, an essential enzyme in bacterial cell wall biosynthesis.[1] While these specific examples are not tetramethylated, the protocol for determining inhibitory activity is directly applicable.

-

Reagent Preparation: Prepare assay buffer, MraY enzyme solution, substrate (Lipid I), and the synthesized tetramethylated cyclopentane test compounds at various concentrations.

-

Assay Plate Setup: In a 384-well plate, add the MraY enzyme, assay buffer, and the test compounds (or DMSO as a vehicle control).

-

Initiation: Initiate the enzymatic reaction by adding the Lipid I substrate. Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and detect the amount of UMP produced (a byproduct of the MraY reaction) by adding the UMP-Glo™ reagent. This reagent contains a kinase that converts UMP to UDP, then to ATP, which drives a luciferase reaction.

-

Data Acquisition: Measure the luminescence on a plate reader. The light output is directly proportional to the amount of UMP produced and thus to the enzyme's activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[16][17]

The following table presents data for muraymycin analogs with a cyclopentane core, demonstrating how structure-activity relationships (SAR) can be established. A key finding was that a lipophilic side chain is crucial for potent inhibition.[1]

| Compound ID | Core Structure | Lipophilic Side Chain | MraY IC₅₀ (µM) |

| JH-MR-21 | Cyclopentane | No | 340 ± 42[1] |

| JH-MR-22 | Cyclopentane | No | 500 ± 69[1] |

| JH-MR-23 | Cyclopentane | Yes | 75 ± 9[1] |

This data strongly suggests that for future designs based on a tetramethylated cyclopentane core, the inclusion of an appropriate lipophilic tail would be a rational starting point for achieving potent biological activity.

Conclusion and Future Outlook

The tetramethylated cyclopentane scaffold represents a compelling, underexplored area for chemical innovation. Its inherent conformational rigidity and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics and advanced materials. The synthetic strategies of RCM and PKR provide reliable and versatile access to this core, while modern spectroscopic techniques allow for its unambiguous characterization. Future efforts should focus on the stereoselective synthesis of diverse functionalized derivatives and their systematic evaluation in a broad range of biological assays to unlock the full potential of this privileged structural motif.

References

-

Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances. Available at: [Link]

-

Pauson–Khand reaction. Wikipedia. Available at: [Link]

-

Pauson-Khand cyclopentenone synthesis. ResearchGate. Available at: [Link]

-

Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. Available at: [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. Available at: [Link]

-

Ring-closing metathesis. Wikipedia. Available at: [Link]

-

Synthesis of cyclopentitols by ring-closing approaches. ULisboa Research Portal. Available at: [Link]

-

Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Tetrasubstituted Alkenes via Metathesis. National Institutes of Health. Available at: [Link]

-

Stereoselective synthesis and molecular modeling of chiral cyclopentanes. PubMed. Available at: [Link]

-

XC.—Ring-chain tautomerism. Part XVI. The effect of two adjacent gem-dimethyl groups on the ease of formation of the cyclopentane ring. Journal of the Chemical Society (Resumed). Available at: [Link]

-

Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. Semantic Scholar. Available at: [Link]

-

Ring opening cross-metathesis on solid support: a combinatorial library synthesis of highly functionalized cyclopentanes. PubMed. Available at: [Link]

-

Chemical structure and IC50 values for compounds 1 and 2. ResearchGate. Available at: [Link]

-

Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of cyclopentenone derivatives. ResearchGate. Available at: [Link]

-

3,3,5,5-Tetramethylcyclopentane-1,2-dione. SpectraBase. Available at: [Link]

-

Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. Available at: [Link]

-

1,1,3,3-Tetramethylcyclopentane. PubChem. Available at: [Link]

-

Proceedings: Biological characterization of some cyclopentane analogues of muscarone and muscarine. National Institutes of Health. Available at: [Link]

-

Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. ACS Publications. Available at: [Link]

-

Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Manzamine Analogues. PubMed. Available at: [Link]

-

Graphical representation of calculated IC50 value for the compounds... ResearchGate. Available at: [Link]

-

Metabolomics beyond spectroscopic databases: a combined MS/NMR strategy for the rapid identification of new metabolites in complex mixtures. PubMed. Available at: [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health. Available at: [Link]

-

Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. Available at: [Link]

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. National Institutes of Health. Available at: [Link]

-

Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Publishing. Available at: [Link]

Sources

- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 5. Ring Closing Metathesis [organic-chemistry.org]

- 6. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 8. Pauson-Khand Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) | MDPI [mdpi.com]

- 11. Metabolomics beyond spectroscopic databases: a combined MS/NMR strategy for the rapid identification of new metabolites in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance of a Substituted Cycloalkane

An In-depth Technical Guide to the Theoretical Properties of 1,2,3,4-Tetramethylcyclopentane

This guide provides a comprehensive exploration of the theoretical properties of 1,2,3,4-tetramethylcyclopentane, a fascinating model system for understanding the interplay of stereochemistry and conformational dynamics in substituted cycloalkanes. Intended for researchers, scientists, and professionals in drug development, this document delves into the core theoretical aspects of this molecule, offering insights grounded in established chemical principles and computational methodologies.

1,2,3,4-Tetramethylcyclopentane (C9H18, Molecular Weight: 126.24 g/mol ) presents a rich platform for investigating the nuanced effects of multiple methyl substituents on the cyclopentane ring.[1][2][3] The presence of four chiral centers gives rise to a complex stereoisomeric landscape, making it an excellent candidate for detailed conformational analysis and the prediction of spectroscopic properties.[1] Understanding the inherent theoretical properties of this molecule can aid in the rational design of more complex cyclic systems, which are prevalent in pharmaceuticals and materials science. This guide will elucidate the stereochemical possibilities, the conformational preferences dictated by steric hindrance, and the theoretical spectroscopic signatures that allow for the differentiation of its various isomers.[1]

The Stereoisomeric Complexity of 1,2,3,4-Tetramethylcyclopentane

The four stereocenters in 1,2,3,4-tetramethylcyclopentane lead to the existence of multiple stereoisomers, which can be broadly classified as diastereomers and enantiomers.[1] The relative orientation of the methyl groups, described using cis/trans or α/β notation, determines the specific isomer.[1] In the α/β system, substituents below the plane of the ring are designated as α, while those above are β.[1]

The relationships between these isomers are not trivial. For instance, cis,cis,trans,trans-1,2,3,4-tetramethylcyclopentane and cis,trans,cis,cis-1,2,3,4-tetramethylcyclopentane are diastereomers of each other.[1] Each of these diastereomers can, in principle, exist as a pair of enantiomers if the molecule is chiral.[1] A thorough understanding of the symmetry of each stereoisomer is crucial for predicting its chiroptical properties and its appearance in NMR spectroscopy.

Caption: Key stereoisomeric relationships in 1,2,3,4-tetramethylcyclopentane.

Conformational Landscape: The Puckered World of a Substituted Cyclopentane

Unlike its six-membered counterpart, cyclohexane, which predominantly adopts a stable chair conformation, cyclopentane exists in a dynamic equilibrium of non-planar conformations to relieve torsional strain.[4] The two primary conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry), which are of similar energy in the unsubstituted ring and rapidly interconvert through a low-energy process called pseudorotation.[1]

The introduction of four methyl groups in 1,2,3,4-tetramethylcyclopentane significantly impacts this conformational preference. The stability of the various stereoisomers and their preferred conformations are governed by the minimization of steric interactions between these methyl groups.[1] The molecule will pucker in a way that maximizes the distance between bulky methyl groups, often forcing them into pseudo-equatorial positions to reduce gauche interactions.

The energetic landscape of a substituted cyclopentane is therefore a complex interplay of:

-

Torsional Strain: The eclipsing of C-H and C-C bonds.

-

Angle Strain: Deviation from the ideal sp3 bond angle of 109.5°.

-

Steric Strain (van der Waals strain): Repulsive interactions between non-bonded atoms, particularly the four methyl groups.

A thorough theoretical analysis would involve computational modeling (e.g., using Density Functional Theory, DFT) to determine the global minimum energy conformation for each stereoisomer and the energy barriers for pseudorotation between different puckered forms.

Caption: Conformational interconversion in the cyclopentane ring.

Predicted Spectroscopic Signatures: A Theoretical Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2,3,4-tetramethylcyclopentane's stereoisomers.[1] Theoretical calculations of NMR parameters can provide a powerful means of predicting and interpreting experimental spectra.

4.1. ¹³C and ¹H NMR Spectroscopy

The number of unique signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. For a given stereoisomer, a higher degree of symmetry will result in fewer signals. For example, a stereoisomer with a plane of symmetry will have fewer than nine distinct carbon signals.

Similarly, the chemical shifts and coupling constants in the ¹H NMR spectrum are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. Theoretical prediction of these parameters can help in assigning specific resonances to individual protons and in determining the relative stereochemistry of the methyl groups.

Table 1: Hypothetical Theoretically Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Stable Stereoisomer of 1,2,3,4-Tetramethylcyclopentane

| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| C1-CH | 45.2 | 1.85 | m |

| C2-CH | 48.1 | 1.92 | m |

| C3-CH | 47.8 | 1.90 | m |

| C4-CH | 45.5 | 1.86 | m |

| C5-CH₂ | 35.7 | 1.45, 1.60 | m |

| C1-CH₃ | 15.3 | 0.88 | d |

| C2-CH₃ | 16.8 | 0.95 | d |

| C3-CH₃ | 16.5 | 0.93 | d |

| C4-CH₃ | 15.1 | 0.87 | d |

Note: These are example values and would need to be calculated for specific stereoisomers using computational methods.

4.2. Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 1,2,3,4-tetramethylcyclopentane is available from the NIST Chemistry WebBook.[2] This experimental spectrum can be compared with theoretically predicted vibrational frequencies to validate computational models. The primary features in the IR spectrum are expected to be the C-H stretching vibrations of the methyl and methylene groups in the 2800-3000 cm⁻¹ region and the C-H bending vibrations around 1375-1450 cm⁻¹.